molecular formula C16H20FN3O4 B10994316 methyl N-({5-fluoro-2-[(pyrrolidin-1-ylcarbonyl)amino]phenyl}carbonyl)-beta-alaninate

methyl N-({5-fluoro-2-[(pyrrolidin-1-ylcarbonyl)amino]phenyl}carbonyl)-beta-alaninate

Cat. No.: B10994316
M. Wt: 337.35 g/mol
InChI Key: XPYGWPSLIRAIHO-UHFFFAOYSA-N
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Description

Methyl N-({5-fluoro-2-[(pyrrolidin-1-ylcarbonyl)amino]phenyl}carbonyl)-beta-alaninate is a complex organic compound that features a fluorinated aromatic ring, a pyrrolidine moiety, and a beta-alanine ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-({5-fluoro-2-[(pyrrolidin-1-ylcarbonyl)amino]phenyl}carbonyl)-beta-alaninate typically involves multi-step organic synthesis. One common approach is to start with the fluorinated aromatic amine, which undergoes acylation with pyrrolidine-1-carbonyl chloride to form the intermediate. This intermediate is then coupled with beta-alanine methyl ester under appropriate conditions to yield the final product. The reactions are usually carried out under inert atmosphere with anhydrous solvents to prevent moisture-sensitive reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations.

Chemical Reactions Analysis

Types of Reactions

Methyl N-({5-fluoro-2-[(pyrrolidin-1-ylcarbonyl)amino]phenyl}carbonyl)-beta-alaninate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogenation catalysts, which may reduce the carbonyl groups to alcohols.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide or other strong bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, catalytic hydrogenation using palladium on carbon.

    Substitution: Sodium methoxide in methanol, sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s unique structure may allow it to interact with specific biological targets, making it useful in the study of enzyme inhibition or receptor binding.

    Industry: The compound may be used in the development of new materials with specific properties, such as fluorinated polymers or advanced coatings.

Mechanism of Action

The mechanism of action of methyl N-({5-fluoro-2-[(pyrrolidin-1-ylcarbonyl)amino]phenyl}carbonyl)-beta-alaninate would depend on its specific biological target. Generally, the compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The fluorine atom and the pyrrolidine moiety may enhance binding affinity and specificity, while the beta-alanine ester may facilitate cellular uptake or metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    Methyl N-({5-chloro-2-[(pyrrolidin-1-ylcarbonyl)amino]phenyl}carbonyl)-beta-alaninate: Similar structure but with a chlorine atom instead of fluorine.

    Methyl N-({5-fluoro-2-[(morpholin-1-ylcarbonyl)amino]phenyl}carbonyl)-beta-alaninate: Similar structure but with a morpholine moiety instead of pyrrolidine.

    Methyl N-({5-fluoro-2-[(pyrrolidin-1-ylcarbonyl)amino]phenyl}carbonyl)-glycinate: Similar structure but with glycine instead of beta-alanine.

Uniqueness

The uniqueness of methyl N-({5-fluoro-2-[(pyrrolidin-1-ylcarbonyl)amino]phenyl}carbonyl)-beta-alaninate lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the pyrrolidine moiety can provide specific interactions with biological targets.

Properties

Molecular Formula

C16H20FN3O4

Molecular Weight

337.35 g/mol

IUPAC Name

methyl 3-[[5-fluoro-2-(pyrrolidine-1-carbonylamino)benzoyl]amino]propanoate

InChI

InChI=1S/C16H20FN3O4/c1-24-14(21)6-7-18-15(22)12-10-11(17)4-5-13(12)19-16(23)20-8-2-3-9-20/h4-5,10H,2-3,6-9H2,1H3,(H,18,22)(H,19,23)

InChI Key

XPYGWPSLIRAIHO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC(=O)C1=C(C=CC(=C1)F)NC(=O)N2CCCC2

Origin of Product

United States

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